molecular formula C7H12O B154202 1-Cyclohexene-1-methanol CAS No. 4845-04-9

1-Cyclohexene-1-methanol

Cat. No. B154202
CAS RN: 4845-04-9
M. Wt: 112.17 g/mol
InChI Key: QBJOHGAEIAUULA-UHFFFAOYSA-N
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Description

1-Cyclohexene-1-methanol is a compound that is related to various chemical reactions and synthesis processes. While the specific compound is not directly mentioned in the provided papers, the research does involve derivatives and reactions of cyclohexene and methanol, which are relevant to understanding the broader chemical context of 1-Cyclohexene-1-methanol.

Synthesis Analysis

The synthesis of cyclohexene derivatives can be complex and involves various catalysts and conditions. For instance, a method for synthesizing 4-substituted 6-methyl-3-oxabicyclo[3.3.1]non-6-ene-1-methanol derivatives uses Prins-type cyclization reaction catalyzed by hafnium triflate . Additionally, the synthesis of optically active cyclohexene antisepsis agents involves recrystallization from methanol and subsequent catalytic hydrogenolysis and esterification .

Molecular Structure Analysis

The molecular structure of cyclohexene derivatives can be elucidated using crystallography and theoretical calculations. For example, the crystallographic evidence of C2-symmetric cyclohexameric form of liquid methanol has been reported . Theoretical studies, such as those at the AM1, PM3, RHF, and B3LYP levels of theory, have been used to study the structure and energetics of C60 derivatives, which include cyclohexadiene derivatives .

Chemical Reactions Analysis

Cyclohexene and its derivatives undergo various chemical reactions. The electrocatalytic hydrogenation (ECH) of 2-cyclohexen-1-one in aqueous methanol has been investigated, showing high selectivity for the carbon-carbon double bond hydrogenation with nickel and copper electrodes . The gas-phase elimination of 1,1-dimethoxycyclohexane yields 1-methoxy-1-cyclohexene and methanol, following a first-order rate law .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexene derivatives can be influenced by their molecular structure and the presence of solvents. For instance, the crystal structure of 2,4-Dichloro-6-(8-quinolylaminomethylene)cyclohexa-2,4-dien-1-one methanol solvate shows intramolecular hydrogen bonding and C-H...O interactions . Similarly, the methanol solvate of 4,4'-(Cyclohexane-1,1-diyl)diphenol forms hydrogen bonds with the solvent molecule .

Scientific Research Applications

Electrochemical Studies

  • Electrocatalytic Hydrogenation: The electrocatalytic hydrogenation of 2-cyclohexen-1-one in aqueous methanol shows high selectivity for the hydrogenation of the carbon-carbon double bond, particularly with nickel and copper electrodes (Dabo et al., 1997).

Organic Chemistry Applications

  • Anodic Oxidation: Anodic oxidation of cyclohexene in methanol indicates that the methanol concentration strongly influences product distribution, with significant formation of 3-methoxycyclohexene (Möller & Schäfer, 1997).
  • Oxidative Aromatization: Alcohols like methanol catalyze oxidative aromatization of α,β-unsaturated cyclohexenones, yielding alkyl phenyl ethers (Horiuchi et al., 1991).

Catalysis and Reaction Mechanisms

  • Gas-Phase Elimination Studies: The gas-phase elimination of 1,1-dimethoxycyclohexane produces 1-methoxy-1-cyclohexene and methanol, revealing insights into molecular mechanisms and transition states (Rosas et al., 2010).
  • Alumina-Catalyzed Alcoholysis: Alcoholysis of cyclohexene oxide by methanol, catalyzed by chromatographic γ-alumina, demonstrates the potential for high conversion rates (Posner, Rogers, & Romero, 1979).

Polymerization and Copolymerization

  • Copolymerization Studies: Cyclohexene-3-yl methyl methacrylate, synthesized from 3-cyclohexene-1-methanol, has been used in radical polymerization with styrene, indicating potential in polymer chemistry (Barim, Yayla, & Değirmenci, 2014).

Safety And Hazards

When handling 1-Cyclohexene-1-methanol, personal protective equipment should be worn and it should only be used in well-ventilated areas . Contact with skin, eyes, and clothing should be avoided . It should not be ingested, and vapors or spray mist should not be inhaled . It should be kept away from heat and sources of ignition .

properties

IUPAC Name

cyclohexen-1-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c8-6-7-4-2-1-3-5-7/h4,8H,1-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJOHGAEIAUULA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10964068
Record name (Cyclohex-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexene-1-methanol

CAS RN

4845-04-9
Record name 1-Cyclohexene-1-methanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249806
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Cyclohex-1-en-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10964068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (cyclohex-1-en-1-yl)methanol
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Record name 1-Cyclohexene-1-methanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
162
Citations
A Italia, L Dosi, M Schiavi - Journal of Chromatography A, 1991 - Elsevier
The aim of this study was to optimize the high-performance liquid chromatographic separation of (6S,4R)-(−)-6-hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol and its …
Number of citations: 1 www.sciencedirect.com
K Maruoka, S Sakane, H Yamamoto - Organic Syntheses, 1989 - hero.epa.gov
SELECTIVE CYCLOPROPANATION OF (S)-(-)-PERILLYL ALCOHOL - 1-HYDROXYMETHYL-4-(1-METHYLCYCLOPROPYL)-1-CYCLOHEXENE - (1-CYCLOHEXENE-1-METHANOL, 4-(1-METHYLCYCLOPROPYL)-) | Health & …
Number of citations: 19 hero.epa.gov
S Carlsson, SO Lawesson - Tetrahedron, 1982 - Elsevier
… Reduction of 4a by LAH afforded 1-cyclohexen-1-carboxaldehyde, 5a, 1-cyclohexene-1-methanol, 6a, and 1-(1-cyclohexene-1-methyl)pyrrolidine, 7a, in yields depending on the molar …
Number of citations: 16 www.sciencedirect.com
W Engel - Journal of agricultural and food chemistry, 2003 - ACS Publications
… allylomerization of pulegol has been reported ( 18) to take place at a nearly physiologic pH of 6.5 under certain conditions, leading to α,α,4-trimethyl-1-cyclohexene-1-methanol (M6). …
Number of citations: 42 pubs.acs.org
K Maruoka, S Sakane, H Yamamoto - Organic Syntheses, 2003 - Wiley Online Library
Abstract Selective cyclopropanation of (S)‐(−)‐perillyl alcohol: 1‐Hydroxymethyl‐4‐(1‐methylcyclopropyl)‐1‐cyclohexene product: 1‐hydroxymethyl‐4‐(1‐methylcyclopropyl)‐1 …
Number of citations: 0 onlinelibrary.wiley.com
BC Hong, MF Wu, HC Tseng, JH Liao - Organic Letters, 2006 - ACS Publications
… -1-enecarbaldehyde, which is used in the synthesis of (−)-isopulegol hydrate, (−)-cubebaol, and p-tolualdehyde as well as (−)-6-hydroxy-4-methyl-1-cyclohexene-1-methanol acetate, …
Number of citations: 156 pubs.acs.org
MJ Huang - International journal of quantum chemistry, 2004 - Wiley Online Library
… between phenol and 1-cyclohexene-1-methanol, which are … calculations for phenol, 1-cyclohexene-1-methanol, model 1, … of phenol and 1-cyclohexene-1-methanol. Because the …
Number of citations: 1 onlinelibrary.wiley.com
T HARAYAMA, H FUKUSHI, K OGAWA… - Chemical and …, 1987 - jstage.jst.go.jp
… The dibromo-silyl ether (1c) was synthesized by reaction of 1-cyclohexene- 1 -methanol with dibromocarbene (method A), followed by silylation with tertbutyldimethylsilyl (TBDMS) …
Number of citations: 9 www.jstage.jst.go.jp
E Pop, S Rachwal, ME Brewster - International journal of …, 1996 - Wiley Online Library
… esters of 1-cyclohexene-1-methanol (V), which lack the dimethylcyclobutyl ring of I and 11, are presented in Table V. The results are consistent with those of the truns-pinocarveol…
Number of citations: 3 onlinelibrary.wiley.com
E Pop, ME Brewster - International journal of quantum …, 1997 - Wiley Online Library
Dexanabinol, a dihydroxylated synthetic cannabinoid, is a member of the nonpsychotropic (+) 3S, 4S enantiomeric series. Experimental evidence suggests that dexanabinol might form …
Number of citations: 11 onlinelibrary.wiley.com

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